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molecular formula C11H7ClF2N2 B8768539 2-Chloro-3-(1,1-difluoroallyl)quinoxaline

2-Chloro-3-(1,1-difluoroallyl)quinoxaline

Cat. No. B8768539
M. Wt: 240.63 g/mol
InChI Key: YCGNJFWMEASNEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08648037B2

Procedure details

To a solution of N-Boc-trans-4-hydroxy-L-proline 2-11 (2.404 g, 10.396 mmol) in DMF (14 ml) and THF (60 ml) at 0° C. was added t-BuONa (3.0 g, 31.189 mmol) portionwise. The reaction mixture was allowed to warm up to rt. After stirring for 1 h, the mixture was cooled down to 0° C. and 2-chloro-3-(1,1-difluoroallyl)quinoxaline 2-10 (2.45 g, ˜10.396 mmol) was added and warmed up to rt. After stirring for 4 h, the reaction mixture was quenched with 1 N HCl at 0° C. The aqueous layer was extracted with EtOAc (3×), and the organic layer was combined, washed with water, brine, dried and concentrated in vacuo. To the residue in DCM (50 ml) and MeOH (10 ml) was added TMSCHN2 (10.4 ml, 20.792 mmol, 2.0 M in Hexane). The solution was stirred at rt for 30 min then concentrated in vacuo. The residue was purified by flash chromatography on CombiFlash with Hexane to 30% ethyl acetate in hexane to afford desired product 1-1 (3.84 g, 82%). MS (ESI): m/z=450.24 [M+H].
Quantity
2.404 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
14 mL
Type
solvent
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
2.45 g
Type
reactant
Reaction Step Two
Quantity
10.4 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(N1C[C@H](O)C[C@H]1C(O)=O)(OC(C)(C)C)=O.C(O[Na])(C)(C)C.Cl[C:24]1[C:33](C(F)(F)C=C)=[N:32][C:31]2[C:26](=[CH:27][CH:28]=[CH:29][CH:30]=2)[N:25]=1.[Si](C=[N+]=[N-])(C)(C)C>CN(C=O)C.C1COCC1.C(Cl)Cl.CO>[N:25]1[C:26]2[C:31](=[CH:30][CH:29]=[CH:28][CH:27]=2)[N:32]=[CH:33][CH:24]=1

Inputs

Step One
Name
Quantity
2.404 g
Type
reactant
Smiles
C(=O)(OC(C)(C)C)N1[C@H](C(=O)O)C[C@H](C1)O
Name
Quantity
3 g
Type
reactant
Smiles
C(C)(C)(C)O[Na]
Name
Quantity
14 mL
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
60 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
2.45 g
Type
reactant
Smiles
ClC1=NC2=CC=CC=C2N=C1C(C=C)(F)F
Step Three
Name
Quantity
10.4 mL
Type
reactant
Smiles
[Si](C)(C)(C)C=[N+]=[N-]
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
10 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled down to 0° C.
TEMPERATURE
Type
TEMPERATURE
Details
warmed up to rt
STIRRING
Type
STIRRING
Details
After stirring for 4 h
Duration
4 h
CUSTOM
Type
CUSTOM
Details
the reaction mixture was quenched with 1 N HCl at 0° C
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with EtOAc (3×)
WASH
Type
WASH
Details
washed with water, brine
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
STIRRING
Type
STIRRING
Details
The solution was stirred at rt for 30 min
Duration
30 min
CONCENTRATION
Type
CONCENTRATION
Details
then concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography on CombiFlash with Hexane to 30% ethyl acetate in hexane

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
N1=CC=NC2=CC=CC=C12
Measurements
Type Value Analysis
AMOUNT: MASS 3.84 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 283.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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